molecular formula C8H7N3O2 B8052785 6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid

6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid

カタログ番号: B8052785
分子量: 177.16 g/mol
InChIキー: UEGTXOAUOOZCCS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid (6-MIPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, potential as an anticancer agent, and its role in inhibiting specific enzymes related to disease processes.

Chemical Structure and Properties

6-MIPCA is part of the imidazo[1,2-a]pyrazine family, characterized by a fused ring structure that contributes to its biological activity. The chemical formula for 6-MIPCA is C8H8N2O2C_8H_8N_2O_2, and it possesses unique properties that influence its interaction with biological targets.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that 6-MIPCA exhibits notable cytotoxic effects against various cancer cell lines. A cytotoxicity assay using the HeLa cervical carcinoma cell line revealed half-maximal inhibitory concentrations (IC50) indicating significant cell viability reduction at concentrations ranging from 25 μM to 2000 μM. The compound's cytotoxicity was correlated with its ability to inhibit Rab geranylgeranylation, a process crucial for the function of several oncogenic proteins.

Table 1: Cytotoxic Activity of this compound

CompoundCell LineIC50 (μM)Mechanism
6-MIPCAHeLa<150Inhibition of Rab geranylgeranylation
PC-30.8Anti-cancer activity
MCF-70.32EGFR inhibition

The mechanism by which 6-MIPCA exerts its effects involves:

  • Inhibition of Prenylation : The compound disrupts the prenylation of Rab proteins, which are vital for cellular signaling pathways related to cancer progression.
  • Tubulin Polymerization Inhibition : Similar compounds in the imidazo[1,2-a]pyrazine class have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

A comprehensive study conducted by Moraski et al. highlighted the anti-tuberculosis (TB) activity of imidazo[1,2-a]pyrazine derivatives, including 6-MIPCA. The minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis were found to be promising, ranging from 0.03 to 5.0 μM, indicating potential for further development as anti-TB agents.

Case Study: Anti-TB Activity

In vitro studies demonstrated that compounds derived from imidazo[1,2-a]pyrazine exhibited significant activity against both replicating and non-replicating strains of M. tuberculosis. The most potent derivatives showed MIC values as low as 0.004 μM without significant cytotoxicity towards human cell lines.

Structure-Activity Relationship (SAR)

Research has focused on modifying the substituents at the C6 position of the imidazo[1,2-a]pyrazine core to enhance biological activity while minimizing toxicity. Variations in substituent size and electronic properties have been correlated with changes in IC50 values across different cancer cell lines.

Table 2: Structure-Activity Relationship of Modified Compounds

Compound VariantC6 Substituent TypeIC50 (μM)Observations
Variant AAlkyl<100High potency
Variant BAryl>500Low potency
Variant CHalogenated Aryl<150Moderate potency

科学的研究の応用

Medicinal Chemistry

6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promising results in:

  • Inhibition of Protein Prenylation : Studies indicate that compounds derived from this scaffold can inhibit the geranylgeranylation of proteins, which is crucial in cancer cell proliferation. For instance, a series of 6-substituted imidazo[1,2-a]pyridine analogs demonstrated significant cytotoxicity against HeLa cells, with IC50 values ranging from 25 to 150 μM .
CompoundIC50 (μM)Activity
1a<150High
1b25Very High
1c>735Low

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex organic molecules. Researchers have utilized it in:

  • Synthesis of Novel Heterocycles : It has been employed as a precursor for synthesizing other biologically active heterocycles, enhancing the library of potential drug candidates .

Material Science

In the field of material science, this compound is being explored for:

  • Development of Functional Materials : The compound's unique properties allow it to be incorporated into polymers and other materials to impart specific functionalities such as conductivity or catalytic activity .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of various derivatives of this compound against human cervical carcinoma HeLa cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, disrupting key cellular processes involved in tumor growth .

Case Study 2: Inhibition of Multidrug-Resistant Tuberculosis

Another significant application involves the exploration of imidazo[1,2-a]pyrazine derivatives as potential treatments for multidrug-resistant tuberculosis (MDR-TB). Compounds derived from this scaffold have shown promising inhibitory activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.03μM0.03\mu M .

特性

IUPAC Name

6-methylimidazo[1,2-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-4-11-6(8(12)13)2-10-7(11)3-9-5/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGTXOAUOOZCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。